molecular formula C12H18FNO B5796880 2-[(4-fluorophenyl)methyl-propylamino]ethanol

2-[(4-fluorophenyl)methyl-propylamino]ethanol

Cat. No.: B5796880
M. Wt: 211.28 g/mol
InChI Key: GFDPQJRBABWDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-fluorophenyl)methyl-propylamino]ethanol is an organic compound that features a fluorinated aromatic ring, an amino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)methyl-propylamino]ethanol typically involves the reaction of 4-fluorobenzyl chloride with propylamine, followed by the addition of ethylene oxide. The reaction conditions often require a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)methyl-propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-[(4-fluorophenyl)methyl-propylamino]acetaldehyde or 2-[(4-fluorophenyl)methyl-propylamino]acetic acid.

    Reduction: Formation of 2-[(cyclohexylmethyl)-propylamino]ethanol.

    Substitution: Formation of 2-[(4-methoxyphenyl)methyl-propylamino]ethanol or 2-[(4-ethoxyphenyl)methyl-propylamino]ethanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4-fluorophenyl)methyl-propylamino]ethanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)methyl-propylamino]ethanol
  • 2-[(4-bromophenyl)methyl-propylamino]ethanol
  • 2-[(4-methylphenyl)methyl-propylamino]ethanol

Uniqueness

2-[(4-fluorophenyl)methyl-propylamino]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-2-7-14(8-9-15)10-11-3-5-12(13)6-4-11/h3-6,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDPQJRBABWDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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